2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.72 g/mol . It is used in various biochemical and proteomics research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminopyrimidine and other reagents.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-2-(Pyrrolidin-1-Yl)Acetamide: A structurally similar compound with slight variations in the pyrimidine ring.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one:
Uniqueness
2-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17ClN4O |
---|---|
Molecular Weight |
316.78 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C16H17ClN4O/c17-14-6-2-1-5-12(14)9-15(22)20-13-10-18-16(19-11-13)21-7-3-4-8-21/h1-2,5-6,10-11H,3-4,7-9H2,(H,20,22) |
InChI Key |
WVEPYRSHVPSIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.